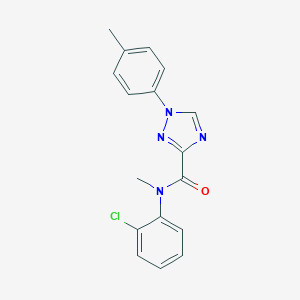
N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in recent years due to its potential applications in the field of scientific research.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its various scientific research applications. It has been found to exhibit significant antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has also been studied for its anticancer activity, with promising results in inhibiting the growth and proliferation of cancer cells.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not yet fully understood. However, it has been proposed that it exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls and disrupting the bacterial membrane. Its anticancer activity is thought to be due to its ability to induce apoptosis and inhibit the cell cycle.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have minimal toxicity and adverse effects on human cells, making it a promising candidate for further development and research. Its biochemical and physiological effects are still being studied, but it has been found to have significant antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the mechanisms of bacterial and fungal infections. Its minimal toxicity and adverse effects also make it a safe and reliable compound for use in various scientific research applications. However, one of the limitations of using N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One potential avenue is the further study of its antimicrobial activity and its potential use in the development of new antibiotics. Additionally, its anticancer activity could also be further explored, with the aim of developing new cancer treatments. Further research could also focus on improving the solubility of N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, making it more versatile and useful in a wider range of scientific research applications.
In conclusion, N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a promising compound with potential applications in various scientific research fields. Its broad-spectrum antimicrobial activity, minimal toxicity, and promising anticancer activity make it a valuable tool for further research and development. With continued research and exploration, N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide could hold significant potential for the development of new treatments and therapies in the future.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 2-chlorobenzonitrile with 4-methylphenylhydrazine to form 2-(4-methylphenyl)hydrazinyl)benzonitrile. This intermediate is then reacted with methyl isocyanate to form the final product, N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide.
Propriétés
Nom du produit |
N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Formule moléculaire |
C17H15ClN4O |
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O/c1-12-7-9-13(10-8-12)22-11-19-16(20-22)17(23)21(2)15-6-4-3-5-14(15)18/h3-11H,1-2H3 |
Clé InChI |
CVAIDXWTABFONQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=CC=C3Cl |
SMILES canonique |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278862.png)





![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)




![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)